20beta-Cortolone-3-glucuronide

Catalog No.
S583944
CAS No.
95826-45-2
M.F
C27H42BaO11+2
M. Wt
679.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
20beta-Cortolone-3-glucuronide

CAS Number

95826-45-2

Product Name

20beta-Cortolone-3-glucuronide

IUPAC Name

barium(2+);6-[[17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C27H42BaO11+2

Molecular Weight

679.9 g/mol

InChI

InChI=1S/C27H42O11.Ba/c1-25-9-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)5-3-12(25)4-6-14-15-7-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25;/h12-15,17-22,24,28,30-33,36H,3-11H2,1-2H3,(H,34,35);/q;+2

InChI Key

JFZNUBRLDQSHKU-UHFFFAOYSA-N

SMILES

CC12CC(CCC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Ba+2]

Synonyms

20 alpha-cortolone-3-glucuronide, 20 beta-cortolone-3-glucuronide, cortolone-3-glucuronide

Canonical SMILES

CC12CC(CCC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Ba+2]

20beta-Cortolone-3-glucuronide is a steroidal glycoside and a natural human metabolite derived from cortolone, primarily synthesized in the liver through the action of UDP-glucuronosyltransferase enzymes. This compound plays a crucial role in the detoxification and excretion of various substances, enhancing their water solubility via glucuronidation, which allows for easier elimination through the kidneys. The chemical formula for 20beta-Cortolone-3-glucuronide is C27H42O11C_{27}H_{42}O_{11} with a molecular weight of approximately 542.6158 g/mol .

The primary chemical reaction involving 20beta-Cortolone-3-glucuronide is glucuronidation. This process involves the conjugation of glucuronic acid to the hydroxyl group at the 3-position of cortolone. The reaction is facilitated by UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group, resulting in increased polarity and solubility of the compound . This transformation is essential for the excretion of potentially harmful substances from the body.

20beta-Cortolone-3-glucuronide exhibits biological activity primarily through its role in metabolism and detoxification. While it does not have direct pharmacological effects like its parent compound cortolone, its formation is crucial for regulating cortisol levels in the body and facilitating the elimination of excess steroid hormones. The glucuronidation process effectively inactivates steroids, thus playing a significant role in endocrine regulation .

The synthesis of 20beta-Cortolone-3-glucuronide occurs naturally within the human body, specifically in the liver. It is produced via enzymatic reactions involving UDP-glucuronosyltransferases, which are responsible for catalyzing the glucuronidation process. While synthetic methods are not commonly reported due to its natural occurrence, studies on similar compounds often explore various synthetic pathways involving steroid precursors and glucuronic acid derivatives .

The primary application of 20beta-Cortolone-3-glucuronide lies in its role as a metabolic marker for assessing steroid metabolism and detoxification processes in clinical settings. Its presence can indicate changes in steroid hormone levels and help diagnose disorders related to adrenal function or steroid metabolism. Additionally, understanding its metabolic pathways can aid in developing therapeutic strategies for conditions influenced by steroid hormones .

Research on interaction studies involving 20beta-Cortolone-3-glucuronide focuses on its metabolic pathways and interactions with various enzymes. As a metabolite, it may interact with other steroid hormones or metabolites during glucuronidation or through competitive inhibition with other substrates for UDP-glucuronosyltransferases. These interactions are critical for understanding individual variations in drug metabolism and responses to steroid therapies .

Several compounds share structural similarities with 20beta-Cortolone-3-glucuronide, primarily other steroidal glycosides and metabolites involved in glucuronidation processes. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Cortisol-3-glucuronideSteroidal glycosideDirectly involved in cortisol metabolism; plays a role in stress response
Morphine-3-glucuronideOpioid metaboliteExhibits convulsant properties; limited ability to cross blood-brain barrier
Testosterone-17-glucuronideSteroidal glycosideInvolved in male hormone metabolism; affects reproductive functions
Estradiol-3-glucuronideSteroidal glycosideKey role in female hormone regulation; impacts menstrual cycle

Dates

Modify: 2023-07-20

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